molecular formula C10H12N4 B2859243 (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine CAS No. 1341826-26-3

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine

Cat. No.: B2859243
CAS No.: 1341826-26-3
M. Wt: 188.234
InChI Key: JOPCEVXFBARSJY-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . This compound features a pyrazole ring and a pyridine ring, making it a versatile scaffold in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation Reactions: Combining pyrazole and pyridine derivatives in the presence of a base.

    Reductive Amination: Using reducing agents to form the methanamine linkage between the pyrazole and pyridine rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to influence pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine: A closely related compound with a similar structure.

    Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.

    Pyridine derivatives: Compounds containing the pyridine ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine is unique due to its specific combination of pyrazole and pyridine rings, which may confer distinct chemical and biological properties compared to other similar compounds. Its versatility as a scaffold makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-9(4-6-13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPCEVXFBARSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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